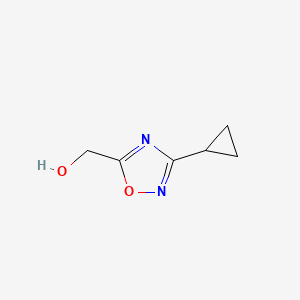![molecular formula C14H15N3O B1517500 N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide CAS No. 1095067-87-0](/img/structure/B1517500.png)
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Overview
Description
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide (NAMPC) is a small molecule that has become increasingly popular in scientific research due to its diverse range of applications. NAMPC has been used in a variety of scientific fields such as biochemistry, physiology, and pharmacology. It has been found to be a useful tool for studying a variety of biological processes, including the regulation of gene expression, signal transduction pathways, and cellular metabolism. NAMPC is also being studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
Lipidomics and Metabolic Profiling
This compound is used in lipidomics to tag fatty acids (FAs) for mass spectrometry analysis. It helps in the quantitation of FAs, including unsaturated FAs at the carbon-carbon double bond location level. This is crucial for monitoring metabolic alterations in biological states, such as in the case of diseases like type 2 diabetes .
Analytical Chemistry
In analytical chemistry, N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide serves as a derivatization agent. It enables the identification and quantification of low-abundance molecular species, which is essential for in-depth chemical analysis .
Cancer Research
The compound’s ability to profile lipid isomers aids in cancer research. Alterations in the composition of lipid isomers are sensitive indicators of metabolic changes in cancerous states, making this compound valuable for cancer biomarker discovery .
Neurochemistry
It is used in neurochemistry for on-tissue chemical derivatization. This allows for comprehensive mapping of brain lipids and can be applied to study various neurological conditions and the effects of pharmaceuticals on the brain .
Pharmaceutical Development
The compound is utilized in the development of pharmaceuticals for its charge-tagging properties. It aids in the analysis of drug metabolites and the understanding of drug interactions at a molecular level .
Nutrition and Dietetics
In the field of nutrition and dietetics, N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is used to analyze the fatty acid content in food products. This helps in determining the nutritional value and health implications of dietary fats .
Environmental Monitoring
This compound can be applied in environmental monitoring to detect and quantify pollutants that are fatty acid derivatives. It’s a tool for assessing the impact of environmental contaminants on ecosystems .
Synthetic Chemistry
Lastly, in synthetic chemistry, it is used as a building block for synthesizing more complex compounds. Its reactive sites make it a versatile reagent for creating a variety of chemical structures .
Mechanism of Action
Target of Action
The primary target of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling .
Mode of Action
This inhibition could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .
Biochemical Pathways
The inhibition of the Urokinase-type plasminogen activator by N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide affects the plasminogen activation pathway . This pathway is responsible for the conversion of plasminogen to plasmin, a key enzyme in the breakdown of blood clots . By inhibiting this pathway, N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide could potentially affect the body’s ability to break down blood clots .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide’s action would depend on its mode of action and the biochemical pathways it affects. Given its target and known mode of action, it could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPCUKLGILFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
